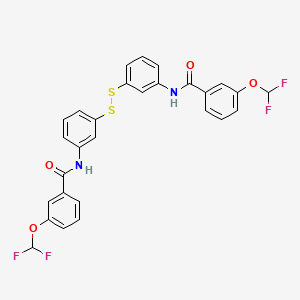![molecular formula C22H14Cl2F3N3O2S B11974007 (2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)
(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE is a complex organic compound with the molecular formula C22H14Cl2F3N3O2S and a molecular weight of 512.341 . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It may be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. Major products formed from these reactions would vary based on the reaction pathway and conditions.
Aplicaciones Científicas De Investigación
5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a valuable tool for research in various fields.
Comparación Con Compuestos Similares
Similar compounds to 5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE include:
- 5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,3-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE
- 5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(4-ETHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE
These compounds share similar structural features but differ in the substituents attached to the core structure, which can influence their chemical and biological properties.
Propiedades
Fórmula molecular |
C22H14Cl2F3N3O2S |
|---|---|
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2F3N3O2S/c23-15-4-6-17(24)13(9-15)10-19-20(31)29-21(33-19)30-28-11-16-5-7-18(32-16)12-2-1-3-14(8-12)22(25,26)27/h1-9,11,19H,10H2,(H,29,30,31)/b28-11+ |
Clave InChI |
QRRWGRPMSKYHMA-IPBVOBEMSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC4=C(C=CC(=C4)Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC4=C(C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


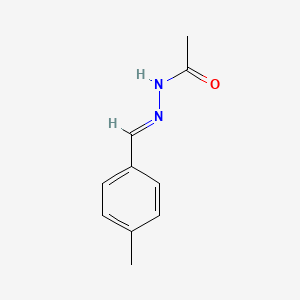
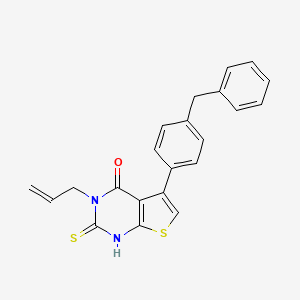
![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)
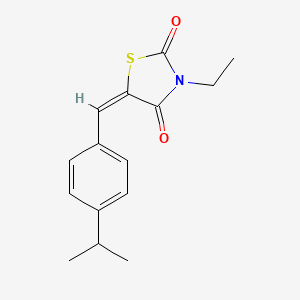
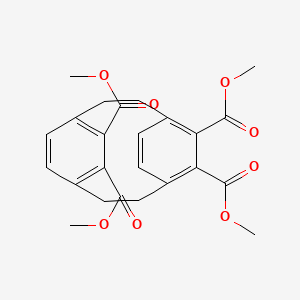
![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)
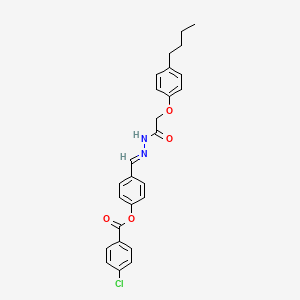
![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
